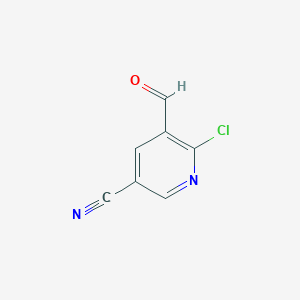

6-Chloro-5-formylpyridine-3-carbonitrile

Description

6-Chloro-5-formylpyridine-3-carbonitrile is a pyridine derivative featuring three distinct functional groups: a chloro substituent at position 6, a formyl group at position 5, and a carbonitrile group at position 3. This combination of electron-withdrawing groups (chloro and carbonitrile) and a reactive aldehyde moiety (formyl) confers unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

6-chloro-5-formylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2O/c8-7-6(4-11)1-5(2-9)3-10-7/h1,3-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMWSRNXJFMDJNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C=O)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801275268 | |

| Record name | 6-Chloro-5-formyl-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801275268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176433-63-9 | |

| Record name | 6-Chloro-5-formyl-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=176433-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-5-formyl-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801275268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Key Reaction Steps

The synthesis of 6-chloro-5-formylpyridine-3-carbonitrile generally proceeds via the chlorination of 5-formylnicotinonitrile or related precursors. The main synthetic strategy involves:

- Starting Material: 5-Formylnicotinonitrile (pyridine ring with formyl at position 5 and nitrile at position 3)

- Key Reaction: Chlorination at position 6 (adjacent to the formyl group)

One common laboratory method involves the reaction of 5-formylnicotinonitrile with thionyl chloride (SOCl₂) under reflux conditions:

$$

\text{5-Formylnicotinonitrile} + \text{SOCl}2 \xrightarrow{\text{reflux}} \text{this compound} + \text{SO}2 + \text{HCl}

$$

This reaction introduces the chloro substituent at the 6-position of the pyridine ring via electrophilic substitution facilitated by SOCl₂, which also acts as a dehydrating agent.

Industrial Preparation Methods

For large-scale or industrial synthesis, continuous flow reactors are often employed to improve product consistency, yield, and safety. The optimized reaction conditions in these setups minimize by-products and enhance selectivity for the chlorinated product.

- Continuous Flow Advantages:

- Better control of temperature and reaction time

- Improved mixing and heat transfer

- Reduced formation of side products

- Scalable and reproducible synthesis

Alternative Synthetic Approaches

While direct chlorination of 5-formylnicotinonitrile is common, other synthetic routes involve multi-step procedures starting from substituted pyridines or their derivatives:

Diazotization and Chlorination: Starting from picoline derivatives, diazotization followed by substitution with chloride can introduce the chloro group at the desired position. This method may involve intermediates such as pyridine N-oxides and cyanide donors to install the nitrile group.

Oxidation and Functional Group Transformations: Some methods first introduce a methyl or trifluoromethyl group at position 5, which is then oxidized to the formyl group. For example, oxidation of 6-chloro-5-methylpyridine-3-carbonitrile with potassium permanganate (KMnO₄) under reflux can yield the corresponding aldehyde.

Use of Sulfur Tetrafluoride and Anhydrous Hydrogen Fluoride: For related pyridine derivatives, fluorination and chlorination can be achieved by treating 6-chloronicotinic acid with sulfur tetrafluoride and anhydrous HF under autoclave conditions, although this is more relevant for trifluoromethylated analogs.

Reaction Conditions and Reagents Summary

| Step | Reagents/Conditions | Purpose/Outcome |

|---|---|---|

| Chlorination | Thionyl chloride (SOCl₂), reflux | Introduce chloro group at position 6 |

| Oxidation | Potassium permanganate (KMnO₄), reflux | Convert methyl to formyl group |

| Diazotization and substitution | Sodium nitrite (NaNO₂), HCl, chloride source | Introduce chloro substituent via diazonium intermediate |

| Cyanide introduction | Trimethylsilyl cyanide (TMS-CN), activating electrophiles | Install nitrile group |

Research Findings and Characterization

Yields and Purity: The chlorination of 5-formylnicotinonitrile with SOCl₂ typically provides moderate to good yields (often >70%) with high regioselectivity for the 6-position chlorination.

Spectroscopic Characterization: The product is characterized by nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy. The aldehyde proton appears distinctly in ^1H NMR, while the nitrile carbon shows characteristic signals in ^13C NMR.

By-Products: Minor formation of dichlorinated or over-chlorinated derivatives can occur but is minimized under optimized conditions.

Summary Table of Preparation Methods

| Method | Starting Material | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Chlorination with SOCl₂ | 5-Formylnicotinonitrile | SOCl₂, reflux | 70-85 | Direct chlorination at position 6 |

| Oxidation of methyl precursor | 6-Chloro-5-methylpyridine-3-carbonitrile | KMnO₄, reflux | 60-75 | Methyl to formyl conversion |

| Diazotization & substitution | Picoline derivatives | NaNO₂, HCl, chloride source | Variable | Multi-step, potentially lower yield |

| Continuous flow chlorination | 5-Formylnicotinonitrile | SOCl₂, continuous flow reactor | >80 | Industrial scale, high reproducibility |

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-formylpyridine-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: 3-Pyridinecarboxylic acid, 6-chloro-5-formyl-.

Reduction: 3-Pyridinecarbonitrile, 6-chloro-5-aminomethyl-.

Substitution: 3-Pyridinecarbonitrile, 6-methoxy-5-formyl-.

Scientific Research Applications

6-Chloro-5-formylpyridine-3-carbonitrile has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Chloro-5-formylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Electrophilicity : The formyl group in this compound increases electrophilicity at C5 compared to methoxy or alkyl substituents, enabling nucleophilic additions (e.g., condensation reactions to form Schiff bases) .

Solubility : Polar functional groups (CHO, CN) suggest moderate solubility in aprotic solvents like DMSO, contrasting with the lower solubility of bulky analogs (e.g., [(3-chlorophenyl)methoxy] derivatives) .

Stability: The fully aromatic pyridine ring ensures greater stability than non-aromatic analogs (e.g., dihydro derivatives in ) .

Biological Activity

6-Chloro-5-formylpyridine-3-carbonitrile (CAS No. 176433-63-9) is a substituted pyridine compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. The structure features a formyl group at the 5-position, a nitrile group at the 3-position, and a chlorine substituent at the 6-position of the pyridine ring. This unique configuration suggests diverse reactivity and potential applications in drug development.

The compound can undergo various chemical transformations, including oxidation, reduction, and nucleophilic substitution. These reactions are crucial for synthesizing derivatives with enhanced biological activity.

Table 1: Chemical Reactions of this compound

| Reaction Type | Conditions | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate in acid | 3-Pyridinecarboxylic acid |

| Reduction | Lithium aluminum hydride | 3-Pyridinecarbonitrile |

| Substitution | Sodium methoxide in methanol | Various substituted pyridines |

Biological Activity

Research indicates that this compound exhibits notable antimicrobial and anticancer properties. Preliminary studies have shown its effectiveness against various bacterial strains and cancer cell lines.

Antimicrobial Activity

The compound has demonstrated significant antimicrobial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus (including MRSA).

Table 2: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | <1 µg/mL |

| Escherichia coli | Inactive |

| Candida albicans | Moderate activity (MIC 7.80 µg/mL) |

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes or receptors within microbial and cancer cells. This inhibition can disrupt critical cellular processes, leading to reduced viability or proliferation.

Case Studies

- Anticancer Activity : In a study evaluating various derivatives of pyridine compounds, this compound was found to exhibit significant antiproliferative activity against several cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells, with IC50 values in the low micromolar range.

- Antibiofilm Activity : Recent investigations have highlighted the compound's ability to prevent biofilm formation in Staphylococcus species without adversely affecting planktonic cell viability, suggesting a unique mechanism that could be exploited in treating biofilm-associated infections.

Q & A

Basic: What are the optimized synthetic routes for 6-chloro-5-formylpyridine-3-carbonitrile?

Methodological Answer:

The compound can be synthesized via chlorination of precursor pyridine derivatives. For instance, demonstrates chlorination using phosphoryl chloride (POCl₃) under reflux conditions, yielding 6-chloro-substituted pyridines. A three-step approach ( ) involves halogenation with sulfolane and anhydrous KF to introduce trifluoromethyl groups, which could be adapted for formylation by substituting reagents. Key steps include:

- Reaction conditions : Reflux in POCl₃ at 110–120°C for 6–8 hours.

- Purification : Column chromatography or recrystallization from ethanol/water mixtures.

- Yield optimization : Control of stoichiometry (e.g., 1:2 molar ratio of precursor to POCl₃) and inert atmosphere (N₂/Ar) to minimize side reactions .

Basic: How can spectroscopic methods confirm the structure of this compound?

Methodological Answer:

Critical spectroscopic data include:

- ¹H NMR : A singlet at δ 8.8–9.2 ppm for the formyl proton; aromatic protons appear as multiplets between δ 7.5–8.5 ppm.

- ¹³C NMR : Carbonyl (C=O) resonance at ~190 ppm; nitrile (C≡N) at ~115 ppm.

- IR : Stretching vibrations at 2243 cm⁻¹ (C≡N) and 1692 cm⁻¹ (C=O).

- HRMS : Exact mass calculated for C₇H₃ClF₃N₂O ([M+H]⁺) should match experimental values (e.g., 206.9937 as in ). Cross-referencing with databases ensures accuracy .

Advanced: How can regioselective functionalization be achieved at the 5-position of the pyridine ring?

Methodological Answer:

Regioselectivity is influenced by electronic and steric factors. highlights halogenation at the 5-position using directed metalation (e.g., LDA at −78°C) or electrophilic substitution. For formylation:

- Directed ortho-metalation : Use a directing group (e.g., -CN) to guide formyl group installation.

- Vilsmeier-Haack reaction : Employ POCl₃/DMF at 0–5°C to target the electron-deficient 5-position.

- Validation : Monitor reaction progress via TLC and adjust temperature to suppress competing pathways (e.g., 3-substitution) .

Advanced: How to resolve contradictions in reported yields for halogenation reactions?

Methodological Answer:

Discrepancies in yields (e.g., 63% in vs. higher yields in other studies) may arise from:

- Catalyst purity : Anhydrous KF vs. hydrated forms.

- Solvent effects : Polar aprotic solvents (sulfolane) enhance reactivity compared to DMF.

- Temperature control : Exothermic reactions require gradual reagent addition.

Troubleshooting : Replicate conditions from (sulfolane, 22 mmol KF, 9 mmol substrate) and optimize stirring rate to ensure homogeneity .

Advanced: What role does this compound play in synthesizing bioactive molecules?

Methodological Answer:

The formyl group enables condensation with amines/hydrazines to form Schiff bases or heterocycles. shows fluoroquinolone derivatives synthesized via similar intermediates. Applications include:

- Antimicrobial agents : Coupling with piperazine derivatives.

- Kinase inhibitors : Functionalization via Suzuki-Miyaura cross-coupling (e.g., with boronic acids).

- Method : React with NH₂OH·HCl in ethanol to form oxime intermediates, followed by cyclization .

Advanced: What mechanistic insights explain the efficiency of formylation reactions?

Methodological Answer:

The formylation mechanism ( ) involves:

- Electrophilic attack : POCl₃ activates DMF to generate the Vilsmeier reagent, which targets electron-rich positions.

- Steric effects : The 6-chloro group directs formylation to the less hindered 5-position.

- Kinetic control : Low temperatures (−10°C) favor mono-formylation over di-substitution.

Validation : Isotopic labeling (DCOCl) and DFT studies can map transition states .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhaling chloroformyl vapors.

- Waste disposal : Neutralize with 10% NaHCO₃ before discarding.

- Spill management : Absorb with vermiculite and seal in chemical-resistant containers. Refer to Safety Data Sheets (SDS) in for chlorinated pyridine handling .

Advanced: How can computational modeling predict reactivity for further derivatization?

Methodological Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to identify electrophilic sites (e.g., Mulliken charges on C5).

- Transition state analysis : Simulate formylation pathways to compare activation energies.

- Software : Gaussian 16 or ORCA for energy profiles. Cross-validate with experimental data (e.g., NMR shifts in ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.